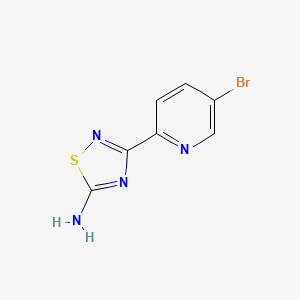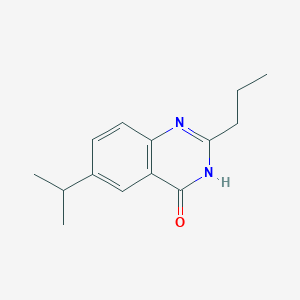![molecular formula C15H13ClN2O4 B15357553 Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate](/img/structure/B15357553.png)
Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate is a chemical compound characterized by its complex molecular structure, which includes a nitro group, a chlorophenyl group, and a methylamino group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate typically involves multiple steps, starting with the nitration of a suitable precursor to introduce the nitro group. Subsequent steps may include the introduction of the chlorophenyl group and the formation of the methylamino group. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of nitroaromatic compounds on biological systems. It can serve as a probe to investigate cellular processes and pathways.
Medicine: The potential medicinal applications of this compound include its use as a precursor for pharmaceuticals. Its biological activity may be explored for the development of new drugs.
Industry: In industry, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism by which Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially affecting cellular processes through redox reactions and interactions with enzymes.
Comparación Con Compuestos Similares
Methyl 3-(4-chlorophenyl)propanoate
Methyl 4-(3-chlorophenyl)benzoate
Methyl 3-nitrobenzoate
Uniqueness: Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties compared to similar compounds
This comprehensive overview highlights the significance of this compound in various fields and underscores its potential for future applications
Propiedades
Fórmula molecular |
C15H13ClN2O4 |
|---|---|
Peso molecular |
320.73 g/mol |
Nombre IUPAC |
methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-15(19)11-5-6-13(14(8-11)18(20)21)17-9-10-3-2-4-12(16)7-10/h2-8,17H,9H2,1H3 |
Clave InChI |
OTVHWONHBKMBCN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)NCC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


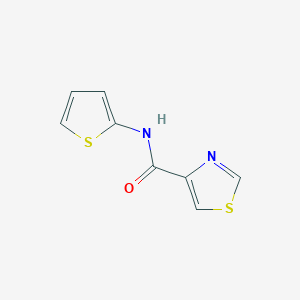
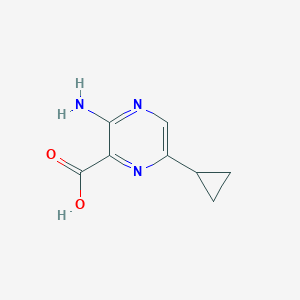
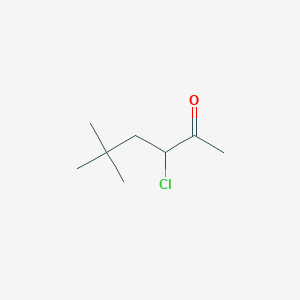
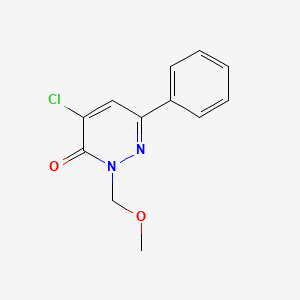

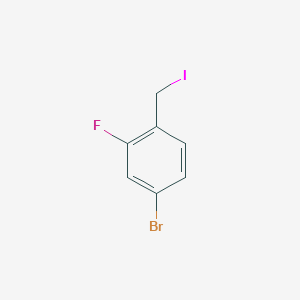
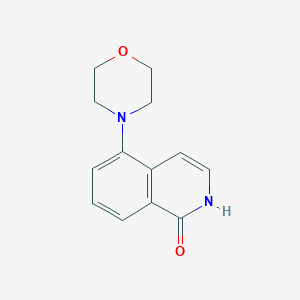
![4-[(4-Fluorooxan-4-yl)methoxy]-3-nitrobenzenesulfonamide](/img/structure/B15357513.png)
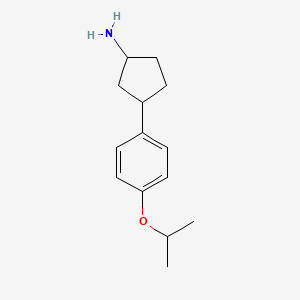
![tert-butyl N-[2-(2-acetamido-3H-benzimidazol-5-yl)ethyl]carbamate](/img/structure/B15357536.png)
![N-[3-methyl-4-(4-methylsulfanylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B15357540.png)
